molecular formula C9H8N2O4S B14298595 2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- CAS No. 121899-66-9

2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro-

Cat. No.: B14298595
CAS No.: 121899-66-9
M. Wt: 240.24 g/mol
InChI Key: MWEVBWFZLWVZQJ-UHFFFAOYSA-N
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Description

2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- is a chemical compound that belongs to the benzothiazolone family This compound is characterized by the presence of a benzothiazolone core structure, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- typically involves the following steps:

    Formation of the Benzothiazolone Core: The benzothiazolone core can be synthesized through the cyclization of o-aminothiophenol with carbonyl compounds such as carboxylic acids or esters.

    Introduction of the 2-Hydroxyethyl Group: The 2-hydroxyethyl group can be introduced through nucleophilic substitution reactions using ethylene oxide or ethylene chlorohydrin.

    Nitration: The nitro group can be introduced through nitration reactions using nitric acid or a mixture of nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of 2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Ensuring the availability of high-purity o-aminothiophenol, ethylene oxide, and nitrating agents.

    Reaction Control: Maintaining optimal reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize by-products.

    Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The hydroxyethyl group can participate in substitution reactions with halogenating agents or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 2(3H)-Benzothiazolone, 3-(2-aminoethyl)-6-nitro-.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.

    DNA Interaction: Interacting with DNA to modulate gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-: Lacks the nitro group, which may result in different chemical and biological properties.

    2(3H)-Benzothiazolone, 3-(2-aminoethyl)-6-nitro-: Contains an amino group instead of a hydroxyethyl group, which may affect its reactivity and applications.

    2(3H)-Benzothiazolone, 3-(2-chloroethyl)-6-nitro-: Contains a chloroethyl group, which may enhance its reactivity in substitution reactions.

Uniqueness

2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- is unique due to the presence of both the hydroxyethyl and nitro groups, which confer specific chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

121899-66-9

Molecular Formula

C9H8N2O4S

Molecular Weight

240.24 g/mol

IUPAC Name

3-(2-hydroxyethyl)-6-nitro-1,3-benzothiazol-2-one

InChI

InChI=1S/C9H8N2O4S/c12-4-3-10-7-2-1-6(11(14)15)5-8(7)16-9(10)13/h1-2,5,12H,3-4H2

InChI Key

MWEVBWFZLWVZQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=O)N2CCO

Origin of Product

United States

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